molecular formula C11H8ClN3 B14216754 6-Chloro-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole CAS No. 827317-26-0

6-Chloro-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole

Cat. No.: B14216754
CAS No.: 827317-26-0
M. Wt: 217.65 g/mol
InChI Key: WQZFXRWKTMECEU-UHFFFAOYSA-N
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Description

6-Chloro-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chloro-substituted indole ring fused with a pyrazole moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 6-position.

    Pyrazole Formation: The pyrazole moiety can be introduced by reacting the chlorinated indole with hydrazine derivatives under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro substituent can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce amino or thiol-substituted compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroindole: A simpler analog with a chloro substituent at the 6-position.

    2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole: Lacks the chloro substituent but has a similar pyrazole-indole structure.

Uniqueness

6-Chloro-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole is unique due to the presence of both the chloro substituent and the pyrazole moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

827317-26-0

Molecular Formula

C11H8ClN3

Molecular Weight

217.65 g/mol

IUPAC Name

6-chloro-2-(1H-pyrazol-5-yl)-1H-indole

InChI

InChI=1S/C11H8ClN3/c12-8-2-1-7-5-11(14-10(7)6-8)9-3-4-13-15-9/h1-6,14H,(H,13,15)

InChI Key

WQZFXRWKTMECEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=C2)C3=CC=NN3

Origin of Product

United States

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